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molecular formula C8H6N2 B1218438 Cycloheptimidazole CAS No. 275-94-5

Cycloheptimidazole

Cat. No. B1218438
M. Wt: 130.15 g/mol
InChI Key: HPGSSIJHLUDJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814265

Procedure details

With reference to Journal of the American Chemical Society, vol. 76, pages 3352 and 3353 (1954), 23 g of 2-mercaptocycloheptimidazole as synthesized in Synthetic example 1 (b) was added to 210 ml of 10% nitric acid, and stirred with heating to the inner temperature of 80° to 90° C. for one hour. The reaction solution was neutralized with sodium bicarbonate and extracted with chloroform (250 ml×2). The chloroform layer was dried over anhydrous sodium sulfate and concentrated to 50 ml under reduced pressure, and then 200 ml of hexane was added. Deposited crystals were collected by filtration and dried.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S[C:2]1[N:3]=[C:4]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=[C:5]2[N:6]=1.C(=O)(O)[O-].[Na+]>[N+]([O-])(O)=O>[N:3]1[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[CH:7][C:5]2=[N:6][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
SC=1N=C2C(N1)=CC=CC=C2
Step Two
Name
example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
210 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating to the inner temperature of 80° to 90° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (250 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 ml under reduced pressure
ADDITION
Type
ADDITION
Details
200 ml of hexane was added
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1=CN=C2C1=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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